N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-METHYLBENZAMIDE
Description
N-[4-(Adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic compound featuring a thiazole core substituted with an adamantane moiety at the 4-position and a methyl group at the 5-position. Adamantane, known for its rigid bicyclic structure, often contributes to improved binding affinity in medicinal chemistry due to its hydrophobic and steric properties .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-13-3-5-18(6-4-13)20(25)24-21-23-19(14(2)26-21)22-10-15-7-16(11-22)9-17(8-15)12-22/h3-6,15-17H,7-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOHCBNNTGFJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386313 | |
| Record name | ZINC03900423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5659-90-5 | |
| Record name | ZINC03900423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-METHYLBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with thiazole and benzamide precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce production times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development.
Antiviral Activity:
Adamantane derivatives, including this compound, have been recognized for their antiviral properties. They are particularly noted for their effectiveness against influenza A and other viral infections such as herpes simplex and HIV . Research indicates that modifications to the adamantane structure can enhance antiviral efficacy, making this compound a subject of interest for further studies in antiviral drug design.
Anticancer Properties:
Studies have demonstrated that thiazole derivatives possess anticancer activity. The incorporation of the adamantane moiety in this compound may enhance its interaction with cellular targets involved in cancer progression. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Effects:
The thiazole ring is known for its antibacterial and antifungal properties. Research suggests that derivatives like N-[4-(Adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide can exhibit potent antibacterial activity against various pathogens, including resistant strains .
Material Science
The unique structural characteristics of this compound allow for applications beyond medicinal chemistry:
Polymer Chemistry:
Research indicates that thiazole-containing compounds can be utilized to develop advanced materials with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of adamantane can further improve the physical properties of polymers due to its rigid structure .
Nanotechnology:
There is growing interest in using adamantane derivatives in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability of these compounds to form stable complexes with drugs can facilitate targeted delivery and controlled release .
Agrochemistry
The potential applications of this compound extend into agrochemistry:
Pesticide Development:
Thiazole derivatives have been explored for their insecticidal and fungicidal properties. The addition of the adamantane group may enhance the bioactivity of these compounds against agricultural pests and pathogens . This could lead to the development of novel agrochemicals that are both effective and environmentally friendly.
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The adamantane core is known to interact with viral proteins, inhibiting their function and preventing viral replication. Additionally, the thiazole ring can bind to enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related adamantane- and heterocycle-containing derivatives, emphasizing key differences in molecular architecture, synthesis, and inferred biological relevance.
Adamantane Substitution Patterns
- S-Memantine (N-((1r,3R,5S,7r)-3,5-Dimethyladamantan-1-yl)-4-(3-thioxo-3H-1,2-dithiol-4-yl)-benzamide): Features a dimethyladamantane group, increasing steric bulk compared to the target compound’s unsubstituted adamantane.
- N-(Adamantan-1-yl)-4-[(Adamantan-1-yl)sulfamoyl]benzamide :
Heterocyclic Core Variations
- Triazine Derivatives (e.g., UOSD010) :
- Methylphenyl substituent lacks the adamantane’s hydrophobicity, likely reducing membrane penetration .
Functional Group and Substituent Analysis
- Schiff Base Ligands (L1–L3) :
- Hydrazide linkers introduce hydrogen-bond donors absent in the target’s benzamide group .
Biological Activity
N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H26N2OS
- Molecular Weight : 370.52 g/mol
- IUPAC Name : this compound
The adamantane moiety contributes to the compound's stability and ability to penetrate biological membranes, while the thiazole and benzamide groups are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:
- Inhibition of Enzymatic Activity : The thiazole and benzamide groups can interact with various enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Membrane Penetration : The adamantane structure enhances the compound's ability to cross cellular membranes, allowing it to reach intracellular targets effectively.
Anticancer Properties
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Key findings include:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound effectively inhibited the growth of human cancer cell lines such as HeLa and MDA-MB-231, with IC50 values in the low micromolar range (approximately 5–10 μM) .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 7.5 |
| MDA-MB-231 | 8.9 |
| SMMC-7721 | 6.3 |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against influenza viruses. Studies indicate that it may inhibit viral replication through interference with viral polymerase activity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This is particularly relevant for developing new antimicrobial agents in an era of increasing antibiotic resistance .
Case Studies and Research Findings
Several studies have focused on elucidating the structure–activity relationship (SAR) of this compound:
- Cytotoxicity in Leukemia Cells : A study evaluated its effects on leukemia KG-1 cells, revealing comparable cytotoxicity to established agents like SGI-1027 . This suggests potential applications in hematological malignancies.
- Antiviral Efficacy : Research indicated that derivatives of this compound could exhibit enhanced antiviral activity compared to their parent structures, warranting further investigation into their mechanisms .
Q & A
Q. Q1. What are the optimal synthetic routes for N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide, and how can purity be ensured during synthesis?
Methodological Answer: The compound’s synthesis involves multi-step organic reactions. Key steps include:
- Adamantane incorporation : Reacting adamantane derivatives (e.g., 1-adamantanol or 1-adamantylamine) with thiazole precursors under anhydrous conditions (e.g., THF or ethanol) using catalysts like triethylamine or Cs₂CO₃ .
- Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones or esters at 20–25°C, followed by reflux in ethanol or dioxane .
- Purification : Use column chromatography (silica gel, chloroform:methanol eluent) or recrystallization (ethanol-DMF mixtures) to isolate the final product with >95% purity .
Q. Q2. What spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for adamantyl protons (δ 1.4–2.0 ppm), thiazole ring protons (δ 2.3–2.5 ppm for methyl groups), and benzamide aromatic protons (δ 7.2–7.8 ppm) .
- IR/Raman spectroscopy : Identify S–C=N (thiazole) stretching at ~680 cm⁻¹ and C=O (benzamide) at ~1650 cm⁻¹. Computational modeling (B3LYP/cc-pVDZ) can validate experimental spectra .
- X-ray crystallography : Resolve adamantane’s chair conformation and thiazole-benzamide dihedral angles using SHELXL refinement .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects) for this compound?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on thiazole or benzamide) and test against target proteins (e.g., CDK2, PTPN2) using enzymatic assays .
- In silico docking : Use AutoDock or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2) or bacterial enzyme active sites .
- Bioassay standardization : Replicate conflicting studies under controlled conditions (pH, temperature, cell lines) to isolate variables like solubility or metabolite interference .
Q. Q4. What experimental designs are recommended to study the compound’s mechanism of action in neurodegenerative diseases?
Methodological Answer:
- In vitro models : Treat primary neurons or neuroblastoma cells (e.g., SH-SY5Y) with the compound (1–50 μM) and assess tau phosphorylation via Western blot (antibodies: AT8, PHF-1) .
- PET imaging : Radiolabel the compound (e.g., with 18F) to evaluate blood-brain barrier penetration and target engagement in transgenic mouse models .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., Wnt/β-catenin, NF-κB) .
Q. Q5. How can crystallographic data be leveraged to improve the compound’s thermodynamic stability?
Methodological Answer:
- Polymorph screening : Recrystallize the compound from solvents like ethanol, DMF, or hexane-ethyl acetate to identify stable crystal forms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding between benzamide C=O and adamantane C–H) using CrystalExplorer .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>470 K) to correlate stability with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
